

2-(1-(Thiophen-2-yl)ethylidene)malononitrile

IUPAC name

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Compound of Interest

Compound Name:	2-(1-(Thiophen-2-yl)ethylidene)malononitrile
Cat. No.:	B076377

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An In-depth Technical Guide to **2-(1-(Thiophen-2-yl)ethylidene)malononitrile**: Synthesis, Reactivity, and Therapeutic Potential

Executive Summary

This technical guide provides a comprehensive overview of **2-(1-(thiophen-2-yl)ethylidene)malononitrile**, a heterocyclic compound positioned at the intersection of synthetic chemistry and drug discovery. The molecule's architecture, featuring a thiophene ring linked to a malononitrile group via an ethylidene bridge, offers a unique combination of chemical reactivity and biological potential. Thiophene moieties are recognized as important pharmacophores and bioisosteres in numerous FDA-approved drugs, while the malononitrile unit serves as a versatile synthon and a key component in various bioactive molecules.^{[1][2][3]} ^[4] This document delves into the definitive IUPAC nomenclature, detailed synthesis protocols via the Knoevenagel condensation, mechanistic rationale, and thorough characterization data. Furthermore, it explores the compound's reactivity profile, highlighting its utility as a synthetic intermediate, and surveys the broader therapeutic applications of the thiophene-malononitrile scaffold, drawing on its proven relevance in medicinal chemistry and materials science. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the design and synthesis of novel therapeutic agents.

Introduction: The Thiophene-Malononitrile Scaffold

The strategic combination of a thiophene ring and a malononitrile functional group creates a molecular scaffold with significant value in chemical and pharmaceutical research.

Understanding the individual contributions of these components is crucial to appreciating the potential of the title compound.

The Thiophene Moiety in Medicinal Chemistry

Thiophenes are five-membered, sulfur-containing aromatic heterocycles that are considered privileged structures in drug discovery.[\[5\]](#) Their utility stems from several key properties:

- **Bioisosterism:** The thiophene ring is a classic bioisostere of the benzene ring. Its similar size, planarity, and aromaticity allow it to mimic phenyl groups in interactions with biological targets, yet its heteroatom introduces distinct electronic properties, polarity, and metabolic pathways. This substitution is a cornerstone strategy for modulating a drug's potency, selectivity, and pharmacokinetic profile.[\[3\]](#)
- **Pharmacological Versatility:** A vast number of thiophene derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, anticancer, and anticonvulsant effects.[\[1\]\[2\]\[6\]](#) As of recent analyses, at least 26 FDA-approved drugs feature a thiophene core, underscoring its clinical significance.[\[3\]](#)
- **Synthetic Accessibility:** The chemistry of thiophene is well-established, allowing for facile functionalization and incorporation into more complex molecular architectures.

The Malononitrile Group: A Hub of Reactivity

Malononitrile, $\text{CH}_2(\text{CN})_2$, is a highly versatile reagent in organic synthesis.[\[4\]](#) The two electron-withdrawing nitrile groups render the adjacent methylene protons acidic, facilitating a wide range of carbon-carbon bond-forming reactions. When incorporated into a larger molecule as a dicyanomethylene group ($=\text{C}(\text{CN})_2$), it imparts unique chemical and biological characteristics:

- **Knoevenagel Condensation:** It is a classic active methylene compound used in Knoevenagel condensations with aldehydes and ketones to form α,β -unsaturated systems.[\[7\]](#)
- **Michael Acceptor:** The resulting double bond is highly activated, making the molecule an excellent Michael acceptor for nucleophilic additions—a key reaction in both synthesis and biological mechanisms of action.[\[8\]](#)

- Bioactivity: The malononitrile moiety is present in numerous compounds with demonstrated therapeutic potential, including G protein-coupled receptor 35 (GPR35) agonists and various enzyme inhibitors.[9][10][11]

Structural Elucidation: 2-(1-(Thiophen-2-yl)ethylidene)malononitrile

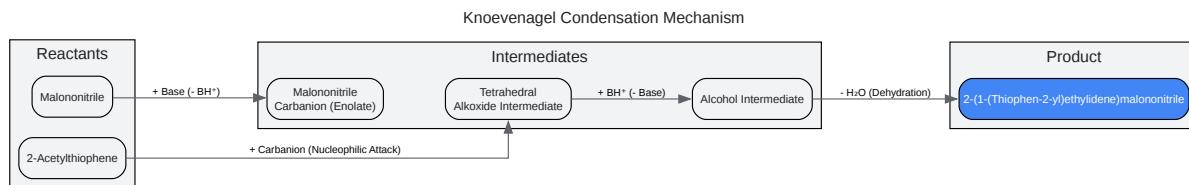
The compound of interest, with CAS Number 10432-44-7, is systematically named 2-[1-(thiophen-2-yl)ethylidene]propanedinitrile.[12][13] It is crucial to distinguish this structure from its close analog, 2-(thiophen-2-ylmethylene)malononitrile (CAS 28162-32-5), which is derived from thiophene-2-carbaldehyde.[8][14] The title compound originates from the ketone 2-acetylthiophene, resulting in a defining methyl group on the ethylidene bridge.

Synthesis and Mechanistic Insights

The primary route for synthesizing **2-(1-(thiophen-2-yl)ethylidene)malononitrile** is the Knoevenagel condensation, a fundamental reaction in organic chemistry involving the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[7]

The Knoevenagel Condensation: Mechanism and Rationale

The reaction proceeds via a base-catalyzed mechanism. A weak base deprotonates the malononitrile to form a stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of 2-acetylthiophene. The resulting tetrahedral intermediate is protonated and subsequently undergoes dehydration, driven by the formation of a highly stable, extended conjugated system. The choice of a ketone (2-acetylthiophene) over an aldehyde is a critical design choice that leads to the specific ethylidene product. While ketones are generally less reactive than aldehydes, the reaction can be driven to completion under appropriate conditions.[15]



Key Reactive Sites

Structure of
2-(1-(Thiophen-2-yl)ethylidene)malononitrile

Michael Addition
(β -carbon)

Cyclization Precursor
(Nitrile Groups)

Electrophilic Substitution
(Thiophene Ring)

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